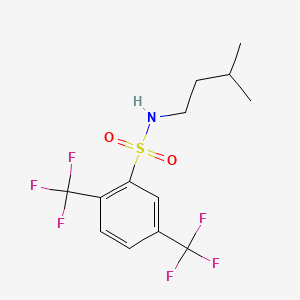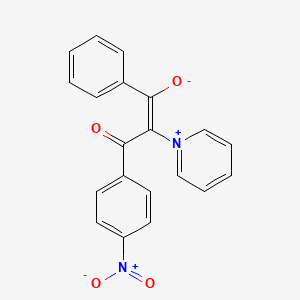![molecular formula C16H12N2O B13377106 2-[(1-Isoquinolinylimino)methyl]phenol](/img/structure/B13377106.png)
2-[(1-Isoquinolinylimino)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Isoquinolinylimino)methyl]phenol is an organic compound with the molecular formula C16H12N2O It is a derivative of phenol and isoquinoline, featuring a phenolic hydroxyl group and an imino group attached to an isoquinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Isoquinolinylimino)methyl]phenol typically involves the condensation of isoquinoline-1-carbaldehyde with 2-aminophenol. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[(1-Isoquinolinylimino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated phenol derivatives.
科学的研究の応用
2-[(1-Isoquinolinylimino)methyl]phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
作用機序
The mechanism of action of 2-[(1-Isoquinolinylimino)methyl]phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the imine group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.
類似化合物との比較
Similar Compounds
2-Hydroxy-1-naphthaldehyde: Similar structure with a hydroxyl group and an aldehyde group.
2-[(1-Benzimidazolylimino)methyl]phenol: Contains a benzimidazole ring instead of an isoquinoline ring.
2-[(1-Pyridinylimino)methyl]phenol: Features a pyridine ring in place of the isoquinoline ring.
Uniqueness
2-[(1-Isoquinolinylimino)methyl]phenol is unique due to the presence of both a phenolic hydroxyl group and an isoquinoline ring, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.
特性
分子式 |
C16H12N2O |
|---|---|
分子量 |
248.28 g/mol |
IUPAC名 |
2-(isoquinolin-1-yliminomethyl)phenol |
InChI |
InChI=1S/C16H12N2O/c19-15-8-4-2-6-13(15)11-18-16-14-7-3-1-5-12(14)9-10-17-16/h1-11,19H |
InChIキー |
XJAQXZBZCNORKG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CN=C2N=CC3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(2-Chloro-3-pyridinyl)carbonyl]-1-piperazinyl}ethyl 4-chlorobenzoate](/img/structure/B13377029.png)
![2-[(3-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B13377036.png)


![3-(3,4-dimethoxyphenyl)-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13377071.png)
![3-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13377074.png)

![Allyl 4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B13377078.png)
![N-(5-amino-1H-tetraazol-1-yl)-N-[(2-isopropoxy-1-naphthyl)methyl]amine](/img/structure/B13377082.png)
![4-[2-(4-Ethyl-1-piperazinyl)anilino]-4-oxo-3-phenyl-2-butenoic acid](/img/structure/B13377096.png)
![11-ethoxy-8-methyl-6-oxo-13-phenyl-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene-12-carbonitrile](/img/structure/B13377099.png)
![1-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B13377109.png)
![2-{4-[(2-Chloro-3-pyridinyl)carbonyl]-1-piperazinyl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B13377112.png)
